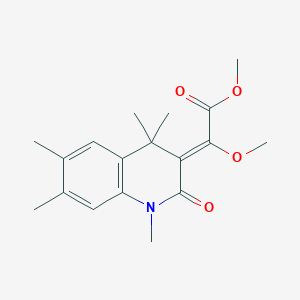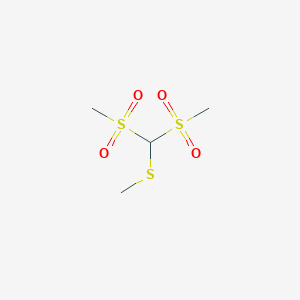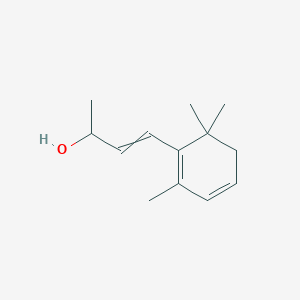
Iridium;thorium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium and thorium are two distinct elements that can form a compound with unique properties. Iridium is a transition metal known for its high density, corrosion resistance, and catalytic properties . Thorium is an actinide metal known for its radioactive properties and potential use in nuclear reactors . The combination of these two elements can result in a compound with interesting chemical and physical properties.
Méthodes De Préparation
The preparation of iridium-thorium compounds typically involves high-temperature reactions and specialized conditions. One common method is the alloying of iridium and thorium at elevated temperatures. This process requires precise control of temperature and atmosphere to prevent oxidation and ensure the formation of a homogeneous compound . Industrial production methods may involve the use of molten salt electrolysis or chemical vapor deposition to achieve high-purity iridium-thorium compounds .
Analyse Des Réactions Chimiques
Iridium-thorium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, iridium can react with oxygen to form iridium dioxide (IrO₂) at high temperatures . Thorium can react with oxygen to form thorium dioxide (ThO₂) under similar conditions . Common reagents used in these reactions include oxygen, halogens, and acids. The major products formed from these reactions are typically oxides and halides of iridium and thorium .
Applications De Recherche Scientifique
Iridium-thorium compounds have several scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique catalytic properties . In biology and medicine, iridium-based compounds have shown potential as anticancer agents due to their ability to interact with biological molecules and inhibit cancer cell growth . In industry, iridium-thorium compounds are used in high-temperature applications, such as in the production of high-performance materials and coatings .
Mécanisme D'action
The mechanism of action of iridium-thorium compounds involves their interaction with molecular targets and pathways. For example, iridium-based compounds can interact with DNA and proteins, leading to the inhibition of cancer cell growth . The molecular targets of these compounds include enzymes and receptors involved in cellular processes. The pathways involved in their mechanism of action include the induction of oxidative stress and the inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Iridium-thorium compounds can be compared with other similar compounds, such as iridium-platinum and thorium-uranium compounds. Iridium-platinum compounds are known for their catalytic properties and are used in various industrial applications . Thorium-uranium compounds are used in nuclear reactors due to their radioactive properties and ability to sustain nuclear reactions . The uniqueness of iridium-thorium compounds lies in their combination of catalytic and radioactive properties, making them suitable for specialized applications in both chemistry and nuclear science .
Similar Compounds
- Iridium-platinum compounds
- Thorium-uranium compounds
- Iridium-rhodium compounds
- Thorium-cerium compounds
Propriétés
Numéro CAS |
12030-79-4 |
|---|---|
Formule moléculaire |
Ir5Th |
Poids moléculaire |
1193.12 g/mol |
Nom IUPAC |
iridium;thorium |
InChI |
InChI=1S/5Ir.Th |
Clé InChI |
WEUHARRZRQXSJQ-UHFFFAOYSA-N |
SMILES canonique |
[Ir].[Ir].[Ir].[Ir].[Ir].[Th] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14722987.png)
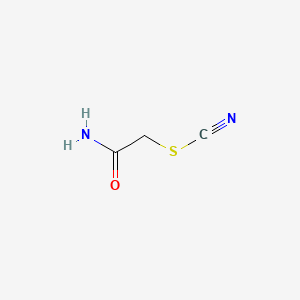
![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)
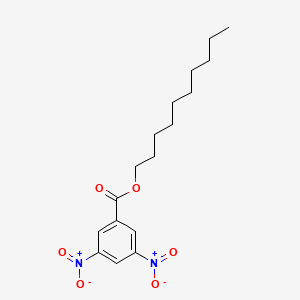
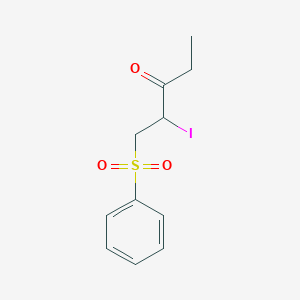
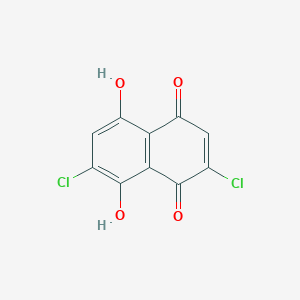
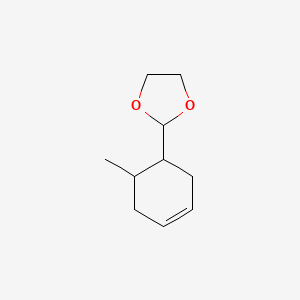
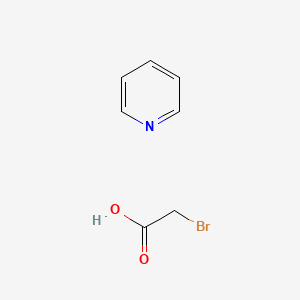
![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
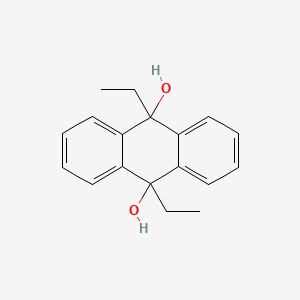
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
